(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid
CAS No.: 144744-42-3
Cat. No.: VC8241187
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144744-42-3 |
---|---|
Molecular Formula | C8H7F2NO2 |
Molecular Weight | 187.14 g/mol |
IUPAC Name | (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid |
Standard InChI | InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
Standard InChI Key | UQFQFMHLBQOCLY-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)F)[C@H](C(=O)O)N)F |
SMILES | C1=CC(=C(C(=C1)F)C(C(=O)O)N)F |
Canonical SMILES | C1=CC(=C(C(=C1)F)C(C(=O)O)N)F |
Introduction
Structural and Molecular Characteristics
(2R)-2-Amino-2-(2,6-difluorophenyl)acetic acid (CAS No. 144744-42-3) belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₈H₇F₂NO₂, with a molecular weight of 187.14 g/mol. The compound’s IUPAC name, (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid, reflects its chiral center (R-configuration) and substitution pattern on the phenyl ring.
Stereochemical Configuration
The (2R) configuration ensures enantiomeric purity, critical for interactions with biological targets. The difluorophenyl group at positions 2 and 6 introduces steric and electronic effects that influence solubility, stability, and binding affinity.
Comparative Structural Analysis
A related derivative, (R)-2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS No. 144744-43-4), modifies the parent compound by adding a hydrochloride group, enhancing aqueous solubility (molecular weight: 223.60 g/mol).
Table 1: Molecular Properties of (2R)-2-Amino-2-(2,6-difluorophenyl)acetic Acid and Its Hydrochloride Derivative
Property | Free Acid Form | Hydrochloride Salt |
---|---|---|
CAS No. | 144744-42-3 | 144744-43-4 |
Molecular Formula | C₈H₇F₂NO₂ | C₈H₈ClF₂NO₂ |
Molecular Weight (g/mol) | 187.14 | 223.60 |
Solubility | Moderate in organic solvents | Enhanced aqueous solubility |
Synthesis and Manufacturing
Chiral Pool Synthesis
The synthesis typically employs chiral pool strategies, leveraging naturally occurring amino acids or derivatives as starting materials. For example, L-serine or D-glyceraldehyde may serve as chiral templates to ensure enantioselectivity.
Reaction Optimization
Key steps include:
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Fluorination: Introducing fluorine atoms via electrophilic aromatic substitution or cross-coupling reactions.
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Enantiomer Control: Maintaining pH between 6.5–7.5 and temperatures at 25–40°C to favor the (R)-enantiomer.
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Purification: Chromatographic techniques (e.g., HPLC) achieve >98% enantiomeric excess (ee).
Table 2: Representative Synthesis Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 25–40°C | Higher yields at 35°C |
pH | 6.5–7.5 | Prevents racemization |
Catalyst | Palladium-based complexes | Enhances fluorination |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C with no decomposition below 200°C, indicating robustness in high-temperature applications.
Solubility Profile
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (0.5 mg/mL). The hydrochloride salt improves aqueous solubility to 8 mg/mL.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹⁹F NMR confirms fluorine positions (δ = -112 ppm for ortho-F).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 188.1.
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation of enantiomers.
Derivatives and Related Compounds
Hydrochloride Salt
The hydrochloride form (CAS No. 144744-43-4) is preferred in formulation studies due to its hygroscopic stability and improved bioavailability.
Positional Isomers
The 3,4-difluoro isomer (PubChem CID 7154053) exhibits distinct biological profiles, underscoring the importance of substitution patterns .
Industrial and Research Applications
Drug Development
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Intermediate in Peptide Synthesis: Used in stapled peptide architectures for oncology targets.
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Prodrug Design: Ester derivatives enhance blood-brain barrier penetration.
Material Science
Incorporation into polymers improves thermal stability for high-performance coatings.
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